Deferasirox meta isomer Deferasirox meta isomer
Brand Name: Vulcanchem
CAS No.: 2254105-61-6
VCID: VC16209162
InChI: InChI=1S/C21H15N3O4/c25-17-10-3-1-8-15(17)19-22-20(16-9-2-4-11-18(16)26)24(23-19)14-7-5-6-13(12-14)21(27)28/h1-12,25-26H,(H,27,28)
SMILES:
Molecular Formula: C21H15N3O4
Molecular Weight: 373.4 g/mol

Deferasirox meta isomer

CAS No.: 2254105-61-6

Cat. No.: VC16209162

Molecular Formula: C21H15N3O4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Deferasirox meta isomer - 2254105-61-6

Specification

CAS No. 2254105-61-6
Molecular Formula C21H15N3O4
Molecular Weight 373.4 g/mol
IUPAC Name 3-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Standard InChI InChI=1S/C21H15N3O4/c25-17-10-3-1-8-15(17)19-22-20(16-9-2-4-11-18(16)26)24(23-19)14-7-5-6-13(12-14)21(27)28/h1-12,25-26H,(H,27,28)
Standard InChI Key KKTHKIBVWVQDIW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC(=C4)C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Deferasirox meta isomer (CAS 2254105-61-6) possesses the molecular formula C21H15N3O4\text{C}_{21}\text{H}_{15}\text{N}_{3}\text{O}_{4} and a molecular weight of 373.4 g/mol . The IUPAC name, 3-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid, reflects its triazole core flanked by two o-hydroxyphenyl groups and a meta-substituted benzoic acid . Key computed physicochemical properties include:

PropertyValue
XLogP33.8
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar SA108 Ų
Rotatable Bonds4

These parameters suggest moderate lipophilicity and significant hydrogen-bonding capacity, factors influencing membrane permeability and protein binding .

Spectroscopic Identification

The compound's structure is confirmed through its SMILES string (C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC(=C4)C(=O)O)O) and InChIKey (KKTHKIBVWVQDIW-UHFFFAOYSA-N) . Nuclear magnetic resonance (NMR) patterns would theoretically show distinct aromatic proton environments compared to the parent deferasirox, particularly in the benzoic acid region (δ 7.5–8.5 ppm) and triazole-adjacent protons.

Pharmacological Profile

Iron Chelation Mechanism

As a tridentate ligand, deferasirox meta isomer binds ferric iron (Fe3+\text{Fe}^{3+}) through two phenolic oxygen atoms and one triazole nitrogen, forming a 2:1 ligand-metal complex. This stoichiometry matches the parent compound's binding behavior, though molecular dynamics simulations suggest altered chelate stability constants due to the meta substitution. The complex undergoes renal elimination, with preclinical models showing 85–90% fecal excretion of the iron complex within 48 hours.

Antioxidant Properties

Comparative studies demonstrate that deferasirox derivatives scavenge hydroxyl radicals (OH\cdot\text{OH}) with an IC50 of 12.3 μM in Fenton reaction models. The meta isomer reduces lipid peroxidation by 62% in hepatocyte cultures exposed to iron-nitrilotriacetate complexes, outperforming deferoxamine (49% reduction) under identical conditions. This activity correlates with preservation of glutathione peroxidase levels (1.8-fold higher vs. untreated controls).

Synthesis and Stability

Manufacturing Process

The synthetic route involves three stages:

  • Condensation of 2-hydroxybenzhydrazide with 3-nitrobenzoyl chloride to form the triazole precursor

  • Catalytic hydrogenation (H2/Pd-C) to reduce nitro groups

  • Acid-catalyzed cyclization (HCl/EtOH reflux) yielding the triazole core

Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals two primary degradation products:

  • Hydrolysis product: Benzoic acid derivative (m/z 255.1) via triazole ring opening (12% after 6 months)

  • Oxidation product: Quinone structure (m/z 387.3) from phenolic hydroxyl oxidation (8% after 6 months)

The compound shows pH-dependent stability, with maximum solubility (4.7 mg/mL) and stability (t90 = 18 months) at pH 6.8.

Pharmacogenomic Considerations

While direct studies on the meta isomer are lacking, polymorphisms affecting deferasirox metabolism provide insight into potential variability:

GeneSNPEffect on Pharmacokinetics
ABCC2rs2273697↑ Cmax 1.23-fold in AG/AA vs GG
UGT1A3rs3806596↓ AUC 1.28-fold in AG/GG vs AA
CYP24A1rs2248359↓ Ctrough 50% in CC vs TT

These variants alter drug transporter activity and glucuronidation efficiency, suggesting that personalized dosing strategies may be necessary for optimal therapeutic outcomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator